molecular formula C11H13NO2 B12952210 3-(6-Isopropylpyridin-3-yl)acrylic acid

3-(6-Isopropylpyridin-3-yl)acrylic acid

Cat. No.: B12952210
M. Wt: 191.23 g/mol
InChI Key: CKJODPFVPSVJBK-GQCTYLIASA-N
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Description

3-(6-Isopropylpyridin-3-yl)acrylic acid: is an organic compound that features a pyridine ring substituted with an isopropyl group at the 6-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropylpyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Isopropylpyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or acrylic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: 3-(6-Isopropylpyridin-3-yl)acrylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound may be used in the study of biological pathways and interactions, especially those involving pyridine derivatives.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Isopropylpyridin-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s acrylic acid moiety can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

    Acrylic acid: A simpler analog with a vinyl group connected to a carboxylic acid.

    3-(Pyridin-3-yl)acrylic acid: Lacks the isopropyl substitution but shares the pyridine and acrylic acid moieties.

    3-(6-Chloro-pyridin-3-yl)acrylic acid ethyl ester: Contains a chloro substituent instead of an isopropyl group.

Uniqueness: 3-(6-Isopropylpyridin-3-yl)acrylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-3-(6-propan-2-ylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H13NO2/c1-8(2)10-5-3-9(7-12-10)4-6-11(13)14/h3-8H,1-2H3,(H,13,14)/b6-4+

InChI Key

CKJODPFVPSVJBK-GQCTYLIASA-N

Isomeric SMILES

CC(C)C1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)C1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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